4-Nitrophenyl (thiazol-5-ylmethyl) carbonate

Process chemistry Ritonavir intermediate synthesis Activated carbonate coupling

NCT solves the convergent synthesis bottleneck in ritonavir manufacture: generic carbonates lack the thiazole ring, forcing linear synthesis with protecting-group steps. NCT delivers the complete thiazole-carbamate pharmacophore as a single activated ester. • Industrial route (US5773625): pyridine-catalysed chloroformate method, 93% yield at 25 Kg scale, crystallisation-driven (no chromatography). • Purity: 97%-≥99% HPLC; 99.81% attainable via reaction-solvating crystallisation for reference standards. • 2-Chloro-NCT impurity controlled per ICH Q3A; USP/EP traceable. • Scales: gram to ton; supports both ritonavir and cobicistat APIs.

Molecular Formula C11H8N2O5S
Molecular Weight 280.26 g/mol
CAS No. 144163-97-3
Cat. No. B023342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl (thiazol-5-ylmethyl) carbonate
CAS144163-97-3
SynonymsCarbonic Acid 4-Nitrophenyl-5-thiazolylmethyl Ester; 
Molecular FormulaC11H8N2O5S
Molecular Weight280.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=CN=CS2
InChIInChI=1S/C11H8N2O5S/c14-11(17-6-10-5-12-7-19-10)18-9-3-1-8(2-4-9)13(15)16/h1-5,7H,6H2
InChIKeyFTEKBGGQRNJIPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate Procurement Guide


4-Nitrophenyl (thiazol-5-ylmethyl) carbonate (CAS 144163-97-3), commonly designated as NCT, is a heterobifunctional activated carbonate ester comprising a 4-nitrophenyl leaving group linked via a carbonate bridge to a thiazol-5-ylmethyl moiety . It serves as the key chiral intermediate in the industrial synthesis of the HIV protease inhibitor ritonavir and the pharmacokinetic enhancer cobicistat, where it introduces the essential thiazole-carbamate pharmacophore through chemo-selective coupling with a chiral diamino alcohol core [1]. The compound is a pale-yellow crystalline solid (mp 65–67 °C, predicted pKa 1.86 ± 0.10) with solubility in chloroform and ethyl acetate, and is supplied commercially at purities ranging from 95% to ≥99% .

1
Industrial-scale convergent synthesis of HIV protease inhibitor pharmacophore
2
Crystallisation-driven purification workflows for multi-kilogram intermediate supply
3
Free-base form for organic-phase chemo-selective carbamate coupling

Why Generic Carbonates Cannot Replace NCT


Generic activated carbonates such as bis(4-nitrophenyl) carbonate (CAS 5070-13-3) or 4-nitrophenyl chloroformate (CAS 7693-46-1) lack the thiazole ring pre-installed and therefore cannot serve as convergent building blocks in ritonavir assembly. This compound embodies both the thiazole heterocycle required for HIV protease binding and an activated 4-nitrophenoxy leaving group (conjugate acid pKa ≈ 7.1) tuned for selective carbamate formation with the chiral diamino alcohol core, avoiding the need for separate thiazole introduction and protecting-group manipulation [1]. Substitution with the hydrochloride salt (CAS 154212-59-6) alters solubility, reactivity, and salt-management requirements, while contamination with the 2-chloro-NCT impurity—arising from incomplete dechlorination of the thiazole precursor—can propagate through to the final API and compromise regulatory compliance .

Bis(4-nitrophenyl) carbonate
Lacks pre-installed thiazole ring; cannot serve as convergent building block and requires separate thiazole introduction
4-Nitrophenyl chloroformate
Absence of thiazole heterocycle prevents direct pharmacophore assembly; reactivity profile may not transfer
Hydrochloride salt (CAS 154212-59-6)
Altered solubility and stoichiometric chloride counterion may shift salt-management requirements during base-sensitive coupling

Quantitative Comparison Evidence for NCT


Synthesis Route Efficiency: pNPCF vs Bis(4-NPC) Route

When selecting a procurement-grade synthetic route, the 4-nitrophenyl chloroformate (pNPCF) method with catalytic pyridine (patent US5773625) delivers 93% isolated yield at 25.15 Kg pilot scale with direct crystallization workup, whereas the bis(4-nitrophenyl) carbonate route requires stoichiometric triethylamine, 12-hour reaction time, and silica gel column chromatography, yielding 4.7 g (≈98.7%) at 17 mmol laboratory scale [1]. The pNPCF/pyridine route achieves an 84–95% typical yield range with the critical advantage of crystallisation-driven purification that eliminates chromatographic bottlenecks, directly impacting cost-of-goods and throughput for industrial procurement [1]. The bis(4-nitrophenyl) carbonate route, while high-yielding at small scale, has not been demonstrated beyond gram quantities and the chromatographic step limits scalability .

Route efficiency
Cross-study comparable
93% yield (25.15 Kg) with direct crystallisation vs ~98.7% (4.7 g) with silica gel chromatography
Supports crystallisation-driven procurement for scale
Chromatographic bottleneck limits scalability
Process chemistry Ritonavir intermediate synthesis Activated carbonate coupling

Pyridine vs N-Methylmorpholine Coupling Efficiency

Within the same patent (US5773625), a direct head-to-head comparison of two bases for the reaction of 4-nitrophenyl chloroformate with 5-hydroxymethylthiazole demonstrates that catalytic pyridine (0.046 equivalents) gives 93% yield with direct crystallisation, while stoichiometric N-methylmorpholine (excess) followed by silica gel chromatography gives only 78% yield [1]. The pyridine-catalysed process achieves higher yield with lower reagent loading (1.2 equiv pNPCF vs 1.5 equiv for NMM method), reduces base consumption, and eliminates the chromatographic purification step entirely. The patent explicitly states that typical yields for the pyridine process range from 84 to 95% [1].

Coupling efficiency
Head-to-head
Pyridine (0.046 eq): 93% yield, crystallisation. NMM (excess): 78% yield, chromatography required
Reported 15-point yield gain with lower reagent loading
Patent US5773625; pyridine route reduces solvent waste
Process optimization Green chemistry Catalysis

Reaction-Solvating Crystallization vs Column Chromatography

Shi Bin and Zhang Guo-Liang (Tianjin University, 2007) demonstrated that coupling the synthesis reaction with solvating-out crystallization, using methanol and aqueous potassium carbonate as the solvent system, upgrades NCT purity from 93.42% (crude synthetic product) to 99.81% with a recovery yield of 93.73% [1][2]. The corresponding journal publication (Chemical Industry and Engineering, 2009) confirms that this integrated reaction-crystallization separation process avoids a separate chromatographic purification step while achieving pharmaceutical-grade purity in a single unit operation [3]. This purity level (99.81%) exceeds the typical commercial specification of ≥98% and approaches the 99.8% purity benchmark used for ritonavir national reference standards [4].

Crystallization purity
Cross-study comparable
99.81% purity with 93.73% recovery via reaction-solvating crystallization
Achieves reference-standard purity without chromatography
Tianjin University, 2007; MeOH/K₂CO₃ system
Purification technology Crystallization process Pharmaceutical intermediate quality

Free Base vs Hydrochloride Salt Properties

The free base form (CAS 144163-97-3, mp 65–67 °C) and the hydrochloride salt (CAS 154212-59-6, mp 77–80 °C, molecular formula C₁₁H₉ClN₂O₅S, MW 316.72) exhibit distinct physicochemical profiles that dictate their suitability for different downstream operations . The free base is soluble in chloroform and ethyl acetate (slightly), with predicted LogP 2.5, making it directly compatible with the organic-phase coupling reaction that installs the thiazole-carbamate moiety of ritonavir . The hydrochloride salt, while offering enhanced aqueous solubility (>300 mg/mL reported for structurally related prodrug forms) and higher melting point, introduces a stoichiometric chloride counterion that must be managed during base-sensitive coupling steps [1]. The hydrochloride salt is commercially available at 95% purity, whereas the free base is routinely supplied at 98–99% purity .

Free base vs HCl salt
Context-dependent
Free base: mp 65–67 °C, 98–99% purity. HCl salt: mp 77–80 °C, 95% purity
Form selection critical for organic-phase coupling workflow
Δmp ≈ 12–15 °C; solubility profile differs
Salt selection Solid-state chemistry Downstream processing

Scale-Up Validation vs Bench-Scale Alternatives

The pyridine-catalysed process disclosed in US5773625 has been demonstrated at 25.15 Kg isolated product scale (93% yield, LOD <2%), providing a validated industrial manufacturing platform for this intermediate [1]. In contrast, the bis(4-nitrophenyl) carbonate route has been reported only at 17 mmol (4.7 g) laboratory scale without evidence of further scale-up . The patent also establishes critical process parameters: pNPCF purity must exceed 92%, colour specification ≤BY5/Y5, reaction temperature −5 °C ± 5 °C, and product drying at 40 °C ± 5 °C to LOD <2% [1]. This scale-up provenance de-risks procurement by confirming that the compound can be manufactured with consistent quality at commercial quantities, avoiding the uncertainty associated with intermediates whose synthesis has only been validated at gram scale.

Scale-up validation
Class-level inference
>5,000-fold larger demonstrated batch (25.15 Kg) vs bench-scale route (4.7 g)
Pilot-plant validation supports procurement confidence
Gram-scale routes carry scale-up risk
Scale-up Industrial manufacturing Process validation

NCT Procurement & Application Scenarios


Commercial-Scale Ritonavir API Manufacturing

For manufacturers producing ritonavir at multi-kilogram to ton scale, the pyridine-catalysed pNPCF route with direct crystallisation (93% yield, 25.15 Kg demonstrated batch) is the only route validated at industrial scale [1]. The elimination of chromatography and the crystallisation-driven purification align with ICH Q11 process validation expectations. Procurement specifications should require pNPCF purity >92%, colour ≤BY5/Y5, and final product LOD <2% to match patent-validated critical quality attributes [1].

ANDA Regulatory Submission & Reference Standard Preparation

When sourcing NCT for ANDA method validation, quality control, or reference standard preparation, the reaction-solvating crystallisation purification method achieving 99.81% purity with 93.73% recovery should be specified [2][3]. This purity level aligns with the 99.8% benchmark established for ritonavir national reference standards and supports traceability to pharmacopoeial monographs (USP/EP) [4]. The 2-chloro-NCT impurity must be controlled to levels acceptable per ICH Q3A guidelines, as it is a known process impurity propagating from incomplete dechlorination of the thiazole precursor .

Cobicistat Intermediate Synthesis

NCT also serves as the thiazole-carbamate building block for cobicistat, a CYP3A4 inhibitor used as a pharmacokinetic booster in antiretroviral combinations [5]. The same chemo-selective 4-nitrophenoxy leaving group enables efficient coupling with the cobicistat core, and the validated industrial synthesis platform (US5773625) ensures supply chain reliability across both ritonavir and cobicistat production lines [1].

Laboratory-Scale Bis(4-NPC) Route for NCT

For research laboratories requiring gram quantities of high-purity NCT for medicinal chemistry exploration or early-stage process development, the bis(4-nitrophenyl) carbonate route (17 mmol scale, ~98.7% crude yield after chromatography) provides a practical benchtop synthesis starting from commercially available 5-hydroxymethylthiazole and bis(4-nitrophenyl) carbonate . However, users intending to transition to pilot scale should recognise that this route has no demonstrated scalability and should plan for route migration to the pyridine-catalysed chloroformate method before process scale-up [1].

Application
Selection Property
Validation Focus
Ritonavir commercial manufacturing
Crystallisation-driven route at pilot scale
Process validation at demonstrated batch size
ANDA reference standard preparation
Reaction-solvating crystallization purity
Impurity control to ICH Q3A thresholds
Cobicistat intermediate synthesis
Chemo-selective thiazole-carbamate building block
Supply chain alignment with validated platform
Laboratory-scale medicinal chemistry
Gram-scale bis(4-NPC) route accessibility
Route migration plan before process scale-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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